molecular formula C17H18O2S B1676926 Namirotene CAS No. 101506-83-6

Namirotene

Cat. No. B1676926
M. Wt: 286.4 g/mol
InChI Key: GDDUESKGWJTHLR-ZRDIBKRKSA-N
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Description

Namirotene is a synthetic analogue of retinoic acid with differentiation inducing and potential antineoplastic activities. Like other retinoic acid agents, namirotene binds to and activates retinoic acid receptors (RARs), thereby altering the expression of certain genes leading to cell differentiation and decreased cell proliferation in susceptible cells.

Scientific Research Applications

Namirotene's Mechanism of Action

Namirotene is a synthetic analogue of retinoic acid, known for its differentiation-inducing and potential antineoplastic activities. It operates by binding to and activating retinoic acid receptors (RARs). This binding results in altered gene expression, leading to cell differentiation and decreased cell proliferation in susceptible cells. This mechanism highlights its potential application in cancer therapy, particularly where modulation of cell differentiation is crucial (Definitions, 2020).

Namirotene in Tissue Engineering and Stem Cell Therapies

In the context of regenerative medicine and tissue engineering, the ability of namirotene to influence cell differentiation could be significant. For instance, Nampt, a related compound, plays a critical role in energy metabolism, cell senescence, and life span maintenance. In a study involving rat models, Nampt expression was observed to decrease in mesenchymal stem cells (MSCs) from aged rats, impacting NAD+ levels and Sirt1 activity. Overexpression of Nampt attenuated cell senescence in aged MSCs, suggesting its potential in delaying stem cell aging and treating age-related diseases (Ma et al., 2017). These insights could be extrapolated to understand how namirotene might influence stem cell therapies and tissue engineering applications.

Safety And Hazards

The safety data sheet for Namirotene was not found in the available resources. It’s important to note that all drugs have potential side effects and hazards, which should be evaluated carefully .

Future Directions

The future directions for Namirotene are not clear as its highest R&D status is currently discontinued . This could mean that the development of the drug has been halted for various reasons, such as lack of efficacy, safety concerns, or strategic decisions by the developing company.

properties

IUPAC Name

4-[(E)-2-(5-propan-2-ylthiophen-2-yl)prop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-11(2)15-8-9-16(20-15)12(3)10-13-4-6-14(7-5-13)17(18)19/h4-11H,1-3H3,(H,18,19)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDUESKGWJTHLR-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)C(=CC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(S1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Namirotene

CAS RN

101506-83-6
Record name Namirotene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101506836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAMIROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FG8FGL0YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Ghosh, R Chakrabortty, V Ganesh - ChemCatChem, 2021 - Wiley Online Library
Tri‐ and tetrasubstituted alkene scaffolds are prominent building blocks in many bioactive natural products, drug molecules, and key intermediates in various synthetic transformations. …
F Bachmair, R Hoffmann, G Daxenbichler, T Langew - 2000 - Elsevier
Vitamin A and its biologically active derivatives, retinal and retinoic acid, play an important role in vision, are required for reproduction, act as morphogenic agents during embryonic …
Number of citations: 6 www.sciencedirect.com
T Langer, RD Hoffmann, F Bachmair, S Begle - Journal of Molecular …, 2000 - Elsevier
In this paper a description of the concept of chemical function based pharmacophore models is given. Their generation based on the knowledge of a set of active ligands for a biological …
Number of citations: 16 www.sciencedirect.com
O Riant, T Leyssens - dial.uclouvain.be
Je tiens également à remercier mes parents pour m’avoir aidé durant toutes ces années. Merci de m’avoir aidé à réaliser mes projets. Vous avez toujours été là pour moi et m’avez …
Number of citations: 0 dial.uclouvain.be
R Alfaro, A Parra, J Alemán… - Journal of the …, 2012 - ACS Publications
… The coupling of thienyl derivative 3m with ethyl 4-iodobenzoate, with concomitant hydrolysis of the methyl ester, afforded namirotene derivative 12 in good yield. Additionally, alkenes …
Number of citations: 237 pubs.acs.org
EB Re - 1987 - cdn.who.int
Notice is herebygiven that, in accordancewith paragraph 7of the Procedureforthe Selection of Becommended lnternational N'oiproprietary Names for Pharinaceutical Substances', tho …
Number of citations: 5 cdn.who.int

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